![molecular formula C8H12N4O B1449569 {4,5-ジメチル-4H,7H-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-イル}メタノール CAS No. 1566796-31-3](/img/structure/B1449569.png)
{4,5-ジメチル-4H,7H-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-イル}メタノール
説明
{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成方法
マイクロ波条件下での1,2,4-トリアゾロ[1,5-a]ピリジンの合成のための触媒フリー、添加剤フリー、環境に優しい方法が確立されました . このタンデム反応は、エナミノニトリルとベンゾヒドラジドの使用、トランスアミド化機構に続いてニトリルとの求核付加、その後、短時間で標的化合物を生成する縮合を含む .
生物活性
この化合物は、RORγt逆アゴニスト、PHD-1、JAK1、およびJAK2阻害剤としての作用を含む、多くの活性を示します . これらの化合物は、心血管疾患、2型糖尿病、および過増殖性疾患の治療に使用されます .
抗がん剤としての応用
[1,2,4]トリアゾロ[1,5-a]ピリミジン誘導体は、チューブリン、LSD1、CDK2など、さまざまな標的を標的にする抗がん剤として、注目すべき研究注目を集めています . それらは強力な抗腫瘍活性を示してきました .
抗真菌剤としての応用
トリアゾール核は、抗真菌剤などの多くの薬物クラスの中心的な構造要素として存在します . 市販されているトリアゾール含有薬には、フルコナゾールとボリコナゾールが含まれます .
抗うつ剤としての応用
トリアゾール誘導体は、抗うつ剤としても使用されます。 このカテゴリの市販されている薬には、トラゾドンとネファゾドンが含まれます .
降圧剤としての応用
トリアゾール誘導体は、降圧剤として使用されます。 このカテゴリの市販されている薬の例は、トラピジルです .
抗てんかん剤としての応用
トリアゾール誘導体は、抗てんかん剤として使用されます。 このカテゴリの市販されている薬の例は、ルフィナミドです .
鎮静催眠剤としての応用
トリアゾール誘導体は、鎮静催眠剤として使用されます。 このカテゴリの市販されている薬の例は、エスタゾラムです .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors.
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially leading to changes in cellular processes.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Result of Action
Based on the pharmacological activities of similar compounds, potential effects could include inhibition of cell growth and proliferation, reduction of inflammation and oxidative stress, inhibition of viral replication, and modulation of enzymatic activity .
生化学分析
Biochemical Properties
{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . It can modulate gene expression by acting on transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function. For instance, it may upregulate or downregulate the expression of genes involved in oxidative stress responses and inflammatory pathways.
Molecular Mechanism
At the molecular level, {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalytic activity . Additionally, it may activate certain enzymes by inducing conformational changes that enhance their activity. Changes in gene expression are often mediated through interactions with transcription factors and epigenetic modifications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects are often observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity.
Metabolic Pathways
{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . It can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. The compound may also interact with cofactors such as NADPH, influencing the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes.
Subcellular Localization
{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol exhibits specific subcellular localization patterns, which are crucial for its activity and function . It may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization enables the compound to interact with specific biomolecules and participate in localized biochemical processes.
特性
IUPAC Name |
(4,5-dimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-6-7(4-13)3-12-8(11(6)2)9-5-10-12/h5,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLBIRMCIIOZPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NC=N2)N1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


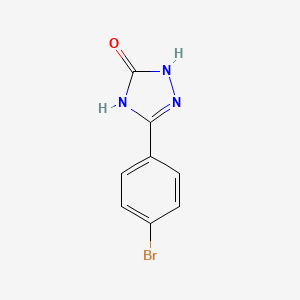
![3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B1449487.png)
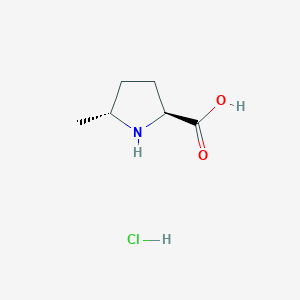
![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)
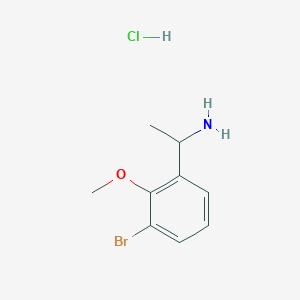
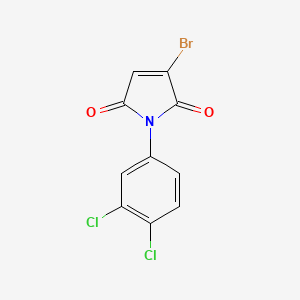
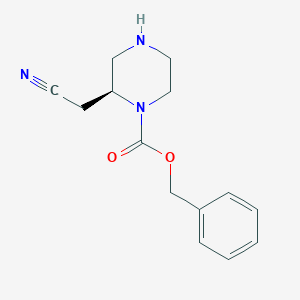

![(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1449501.png)
![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)
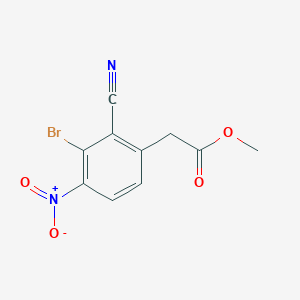
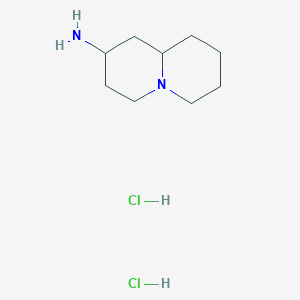
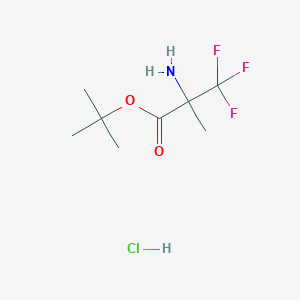
![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)
